
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Méthodes De Préparation
The synthesis of 6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dichloropyrimidine.
Substitution Reactions: The first step involves the substitution of one chlorine atom with a diethylamine group under basic conditions.
Thioether Formation: The second chlorine atom is then substituted with a methylsulfanyl group using a suitable thiol reagent.
Final Substitution: The final step involves the substitution of the remaining chlorine atom with another diethylamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the diethylamine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The chloro and diethylamine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the diethylamine and methylsulfanyl groups, leading to different chemical properties and applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Shares the chloro and diethylamine groups but has a triazine ring instead of a pyrimidine ring, resulting in different reactivity and uses.
Simazine: A triazine herbicide with similar substituents but used primarily in agriculture.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67274-42-4 |
|---|---|
Formule moléculaire |
C9H15ClN4S |
Poids moléculaire |
246.76 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-diethyl-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15ClN4S/c1-4-11-8-6(15-3)7(10)13-9(14-8)12-5-2/h4-5H2,1-3H3,(H2,11,12,13,14) |
Clé InChI |
VRWSRQMZDKCDRQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=NC(=N1)NCC)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


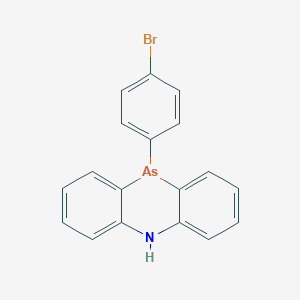
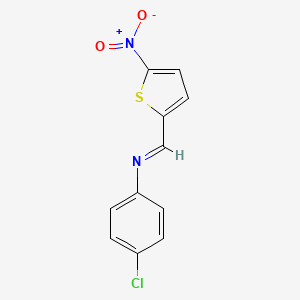
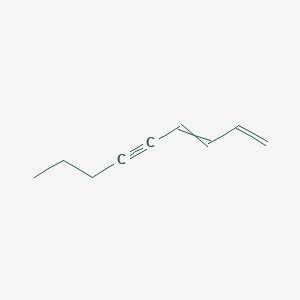
![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
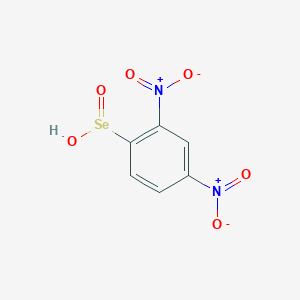
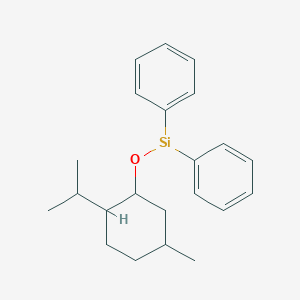
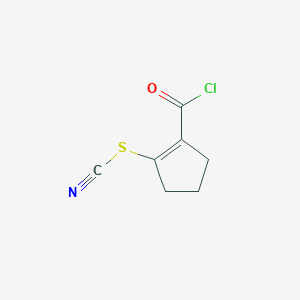

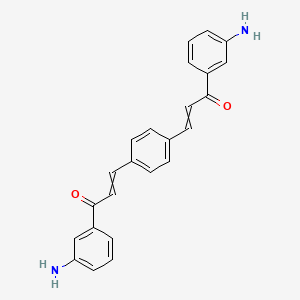
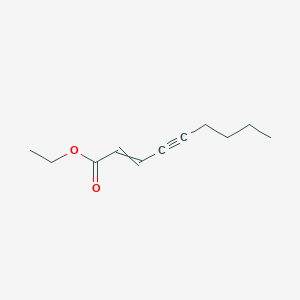
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
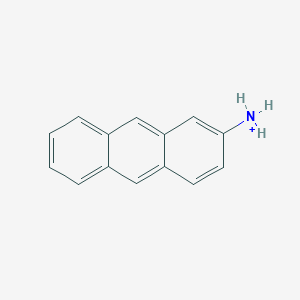

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
